molecular formula C34H24F12N6P2Ru B13906917 (2,2'-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate)

(2,2'-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate)

Cat. No.: B13906917
M. Wt: 907.6 g/mol
InChI Key: KKKZUCWIHLMYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is a coordination complex that features ruthenium as the central metal ion coordinated with two 2,2’-bipyridine and two 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 1,10-phenanthroline ligands in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is unique due to its combination of 2,2’-bipyridine and 1,10-phenanthroline ligands, which confer distinct photophysical and electrochemical properties. This makes it particularly effective in applications requiring strong light absorption and efficient electron transfer .

Properties

Molecular Formula

C34H24F12N6P2Ru

Molecular Weight

907.6 g/mol

IUPAC Name

1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

InChI

InChI=1S/2C12H8N2.C10H8N2.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;/q;;;2*-1;+2

InChI Key

KKKZUCWIHLMYSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.